molecular formula C18H16N4O4 B12120308 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol

Cat. No.: B12120308
M. Wt: 352.3 g/mol
InChI Key: AEGFFQQQCOVXQC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol (IUPAC name: 3-(1,3-benzodioxol-5-ylmethylamino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one) features a 1,2,4-triazin-5-ol core substituted at position 3 with a 1,3-benzodioxol-5-ylmethylamino group and at position 6 with a 4-methoxybenzyl group. Its molecular formula is C₁₉H₁₈N₄O₄, with a molecular weight of 366.38 g/mol and an estimated LogP of ~3.8 .

Synthesis and Applications
Synthesis typically involves multi-step reactions, including condensation of substituted anilines with aldehyde precursors under controlled conditions (60–80°C) . The compound’s structural features suggest applications in neuropharmacology or as enzyme inhibitors due to its resemblance to bioactive benzodioxole-containing molecules .

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-6-(4-methoxyphenyl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C18H16N4O4/c1-24-13-5-3-12(4-6-13)16-17(23)20-18(22-21-16)19-9-11-2-7-14-15(8-11)26-10-25-14/h2-8H,9-10H2,1H3,(H2,19,20,22,23)

InChI Key

AEGFFQQQCOVXQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(NC2=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Although detailed synthetic routes for this specific compound are scarce, we can infer potential methods based on related structures. One approach involves the condensation of appropriate precursors, such as benzodioxole aldehyde and aminothiazolidinone, followed by cyclization to form the triazine ring.

Industrial Production:: Industrial-scale synthesis typically involves optimization of the most efficient route, considering yield, cost, and safety. Unfortunately, specific industrial methods for this compound remain proprietary.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The triazine ring may undergo oxidation reactions, potentially leading to new functional groups.

    Reduction: Reduction of the triazine or benzodioxole moieties could yield different derivatives.

    Substitution: Substituents on the benzodioxole or triazine ring can be modified via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products depend on the reaction conditions and substituents. Potential derivatives include modified triazines or benzodioxoles.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Exploration of its pharmacological properties and potential drug development.

    Organic Synthesis: As a building block for more complex molecules.

Biology and Medicine:: Industry::

    Dyes and Pigments: Triazine derivatives find applications in dye synthesis.

    Agrochemicals: Potential use as herbicides or fungicides.

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular targets, possibly through enzymatic inhibition or receptor binding. Further studies are needed to elucidate this.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural differences and properties:

Compound Name Substituents (Position 3/6) Molecular Weight (g/mol) LogP Key Biological Activities References
Target Compound 3: Benzodioxol-5-ylmethylamino; 6: 4-Methoxybenzyl 366.38 ~3.8 Neuropharmacology, enzyme inhibition
3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol 3: 4-Ethoxyphenylamino; 6: 4-Methylphenyl ~300 (estimated) ~3.5 Antimicrobial, anti-inflammatory
6-(4-Methoxyphenyl)-3-(methylsulfanyl)-1,2,4-triazin-5-ol 3: Methylsulfanyl; 6: 4-Methoxyphenyl 263.32 ~3.0 Herbicide, fungicide potential
3-[(3,4-Dimethoxyphenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol 3: 3,4-Dimethoxyphenylamino; 6: 4-Fluorobenzyl ~340 (estimated) ~3.2 Anticancer, antimicrobial
6-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol 3: Methylsulfanyl; 6: 4-Methoxyphenylmethyl 263.32 ~3.0 Moderate antimicrobial activity

Key Observations

  • Lipophilicity : The target compound’s benzodioxole group increases LogP compared to methylsulfanyl or ethoxyphenyl derivatives, enhancing membrane permeability .
  • Electronic Effects : The 4-methoxybenzyl group (electron-donating) contrasts with 4-fluorobenzyl (electron-withdrawing) in anticancer analogs, affecting binding to targets like DNA repair enzymes .

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